Acetoxy 4-methyl 2'-chlorobiphenyl
Description
Acetoxy 4-methyl 2'-chlorobiphenyl is a biphenyl derivative characterized by three substituents:
- Acetoxy group: An acetylated oxygen moiety, enhancing lipophilicity and metabolic stability.
- Methyl group: At position 4 on the first benzene ring, contributing steric bulk and electronic effects.
- Chlorine atom: At position 2' on the second benzene ring, introducing electron-withdrawing and polarizability properties.
The molecular formula is C₁₅H₁₃ClO₂, with a molecular weight of 260.72 g/mol. Its synthesis typically involves Friedel-Crafts acylation or esterification of precursor biphenyl compounds. The compound’s structural features make it relevant in pharmaceutical intermediates and materials science, though specific applications remain understudied .
Properties
CAS No. |
109523-94-6 |
|---|---|
Molecular Formula |
C15H13ClO2 |
Molecular Weight |
260.71 g/mol |
IUPAC Name |
[4-(2-chlorophenyl)phenyl]methyl acetate |
InChI |
InChI=1S/C15H13ClO2/c1-11(17)18-10-12-6-8-13(9-7-12)14-4-2-3-5-15(14)16/h2-9H,10H2,1H3 |
InChI Key |
SIOKJCQSIHWEIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetoxy 4-methyl 2’-chlorobiphenyl typically involves the acetylation of 4-methyl 2’-chlorobiphenyl. This can be achieved through the reaction of 4-methyl 2’-chlorobiphenyl with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of Acetoxy 4-methyl 2’-chlorobiphenyl may involve large-scale acetylation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
Acetoxy 4-methyl 2’-chlorobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Acetoxy 4-methyl 2’-chlorobiphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetoxy 4-methyl 2’-chlorobiphenyl involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The chlorine atom and methyl group contribute to the compound’s overall reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their substituent variations are summarized below:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Acetoxy 4-methyl 2'-chlorobiphenyl | 4-acetoxy, 4-methyl, 2'-Cl | C₁₅H₁₃ClO₂ | 260.72 | High lipophilicity (logP ~3.8), moderate solubility in organic solvents |
| 4-Methyl-2'-chlorobiphenyl | 4-methyl, 2'-Cl | C₁₃H₁₁Cl | 202.68 | Lower logP (~3.2), higher volatility |
| 4-Hydroxy-4-methyl-2'-chlorobiphenyl | 4-hydroxy, 4-methyl, 2'-Cl | C₁₃H₁₁ClO | 218.68 | Polar (logP ~2.5), prone to oxidation |
| 4-Methoxy-2'-chlorobiphenyl | 4-methoxy, 2'-Cl | C₁₃H₁₁ClO | 218.68 | Moderate lipophilicity (logP ~2.9), stable ether linkage |
| 4-Nitro-2'-chlorobiphenyl | 4-nitro, 2'-Cl | C₁₂H₈ClNO₂ | 241.65 | Strong electron-withdrawing effects, reactive |
Key Observations:
Lipophilicity : The acetoxy group increases logP compared to hydroxy or methoxy analogs, enhancing membrane permeability but reducing aqueous solubility .
Electronic Effects : The 2'-chlorine atom creates a dipole moment, influencing binding interactions in biological systems.
Spectroscopic and Reactivity Differences
- NMR Signatures : The acetoxy group generates distinct ¹H NMR signals (e.g., δH ~2.06–2.08 ppm for acetyl protons) and ¹³C resonances (δC ~169–171 ppm for carbonyl carbons), contrasting with hydroxy (δH ~5–6 ppm) or methoxy (δH ~3.8 ppm) groups .
- Reactivity : The acetoxy group undergoes hydrolysis under acidic/basic conditions, unlike stable methyl or chloro substituents. This property is critical in prodrug design.
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